molecular formula C15H15N7O B1238777 2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Cat. No. B1238777
M. Wt: 309.33 g/mol
InChI Key: DQMGDLZJJITKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a member of pyridines and a member of piperazines.

Scientific Research Applications

Synthesis and Characterization

  • Novel pyridine derivatives, including those similar to the specified compound, have been synthesized using multi-component reactions. These syntheses typically involve starting materials like malononitrile and various aldehydes or amines, with methods aiming for high yields under specific conditions, as demonstrated by Wu Feng (2011) in the synthesis of related compounds (Wu Feng, 2011).

Development of Fused Heterocycles

  • Research by Abdel-ghany et al. (2016) explored creating new derivatives of fused pyridines using similar compounds. These compounds reacted with various other chemicals under specific conditions to yield diverse pyridine derivatives (Abdel-ghany et al., 2016).

Aminomethylation Processes

  • Khrustaleva et al. (2014) studied the aminomethylation of similar compounds, leading to the formation of various pyrido[1,2-a][1,3,5]triazine derivatives. This process involves treating compounds with primary amines and formaldehyde, illustrating another application in chemical synthesis (Khrustaleva et al., 2014).

Antifungal and Antimicrobial Applications

  • Ibrahim et al. (2008) synthesized compounds from related pyridine dicarbonitriles and evaluated them for antifungal activity. This research demonstrates the potential biomedical applications of these compounds (Ibrahim et al., 2008).

Solvent-Free Synthesis and Corrosion Inhibition

  • Mahmoud and El-Sewedy (2018) developed a solvent-free synthesis method for pyridine-3,5-dicarbonitrile derivatives, which also displayed corrosion inhibition properties. This highlights the compound's utility in industrial applications (Mahmoud & El-Sewedy, 2018).

Molecular Docking and Biological Screening

  • Flefel et al. (2018) prepared novel pyridine derivatives, including those related to the specified compound, and conducted molecular docking screenings and biological evaluations. This research points to potential pharmacological uses (Flefel et al., 2018).

Insecticidal Applications

  • Bakhite et al. (2014) synthesized pyridine derivatives and tested them as insecticides, revealing significant insecticidal activities. This application is vital in agriculture and pest control (Bakhite et al., 2014).

properties

Molecular Formula

C15H15N7O

Molecular Weight

309.33 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H15N7O/c1-10(23)21-4-6-22(7-5-21)15-13(9-18)11(2-3-16)12(8-17)14(19)20-15/h2,4-7H2,1H3,(H2,19,20)

InChI Key

DQMGDLZJJITKOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

solubility

46.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Reactant of Route 2
2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Reactant of Route 4
2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Reactant of Route 5
2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.